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molecular formula C9H8BrN3O B8572622 2-(4-Bromophenyl)-4-methoxy-2H-1,2,3-triazole

2-(4-Bromophenyl)-4-methoxy-2H-1,2,3-triazole

Cat. No. B8572622
M. Wt: 254.08 g/mol
InChI Key: XXKBPRVKBJKNDE-UHFFFAOYSA-N
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Patent
US08624034B2

Procedure details

Cesium carbonate (4.5 g, 13.7 mmol) was added to a solution of 2-(4-bromophenyl)-2H-1,2,3-triazol-4-ol (1.1 g, 4.6 mmol) and methyl iodide (0.36 mL, 5.7 mmol) in THF (50 mL). The reaction was heated to 60° C. and stirred at this temperature for 16 h. Water (20 mL) was added to the reaction, and the resulting mixture was extracted with EtOAc (2×150 mL). The combined organic phases were dried over potassium carbonate, filtered, and concentrated under reduced pressure to afford the title compound as a tan solid (1.1 g, 95%). 1H NMR (400 MHz, METHANOL-d4) δ ppm 3.98 (s, 3H) 7.39 (s, 1H) 7.55-7.62 (m, 2H) 7.79-7.86 (m, 2H).
Name
Cesium carbonate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[Cs+].[Cs+].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([N:14]2[N:18]=[C:17](O)[CH:16]=[N:15]2)=[CH:10][CH:9]=1.CI.O>C1COCC1>[Br:7][C:8]1[CH:9]=[CH:10][C:11]([N:14]2[N:18]=[C:17]([O:4][CH3:1])[CH:16]=[N:15]2)=[CH:12][CH:13]=1 |f:0.1.2|

Inputs

Step One
Name
Cesium carbonate
Quantity
4.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)N1N=CC(=N1)O
Name
Quantity
0.36 mL
Type
reactant
Smiles
CI
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with EtOAc (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1N=CC(=N1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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